Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate
Description
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate is a pyrimidine derivative characterized by a thiocyanate group at position 4, an ethylthio substituent at position 2, and an ethyl carboxylate ester at position 3. This compound’s unique combination of sulfur-containing groups (ethylthio and thiocyanate) positions it as a candidate for antimicrobial and pesticidal applications, though its specific properties require comparative analysis with analogs.
Properties
CAS No. |
6628-05-3 |
|---|---|
Molecular Formula |
C10H11N3O2S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
ethyl 2-ethylsulfanyl-4-thiocyanatopyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-15-9(14)7-5-12-10(16-4-2)13-8(7)17-6-11/h5H,3-4H2,1-2H3 |
InChI Key |
GLDYLBKSTPMITK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC#N)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl 2-(ethylthio)pyrimidine-5-carboxylate with thiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiocyanate group or to modify the pyrimidine ring.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Activity
Pyrimidine derivatives with substituents at positions 2, 4, and 5 exhibit distinct biological activities depending on the substituent’s nature and position:
- Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate : The thiocyanate group at C-4 and ethylthio group at C-2 likely contribute to unique reactivity and binding interactions. The ethyl carboxylate at C-5 aligns with evidence suggesting that alkyl groups at this position enhance antimicrobial activity .
- Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): This compound features a saturated pyrimidine ring, a thioxo group at C-2, and a 2-chlorophenyl group at C-4.
- Ethyl 2-chloropyrimidine-5-carboxylate () : The chloro substituent at C-2 and lack of a C-4 substituent result in lower structural similarity (0.83–0.97). Chlorine’s electronegativity may enhance membrane permeability but reduce nucleophilic reactivity compared to thiocyanate.
Key Findings :
- Thiocyanate (SCN) at C-4 introduces polarizable sulfur and nitrogen, enabling hydrogen bonding and nucleophilic interactions absent in chloro or phenyl analogs.
- Ethylthio (S-C₂H₅) at C-2 provides moderate lipophilicity, balancing solubility and membrane penetration, whereas thioxo (S=O) groups () increase polarity .
Structural Similarity and Functional Group Impact
Using Tanimoto similarity indices (), the closest analogs include:
| Compound Name | Similarity Index | Key Substituents |
|---|---|---|
| Methyl 4-hydroxypyrimidine-5-carboxylate | 0.72 | C-4 hydroxyl, C-5 methyl carboxylate |
| Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 0.69 | C-2 amino, C-4 hydroxyl |
| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 0.90 | C-2 chloro, C-4 methyl |
Analysis :
- Hydroxyl vs. Thiocyanate at C-4 : Hydroxyl groups (e.g., ) improve solubility but may reduce bioavailability due to higher polarity. Thiocyanate’s larger size and dual electronegative atoms (S, N) may enhance target binding in microbial enzymes .
- Amino vs. Ethylthio at C-2: Amino groups () enable hydrogen bonding but are prone to oxidation. Ethylthio provides stable hydrophobic interactions, critical for prolonged activity .
Biological Activity
Ethyl 2-(ethylthio)-4-thiocyanatopyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives. The presence of the ethylthio and thiocyanate groups contributes to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anticancer and antimicrobial properties. The following sections summarize key findings from various studies.
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis and disruption of cell cycle progression.
-
Case Studies :
- In a study evaluating a series of pyrimidine derivatives, this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer models.
- Data Table: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
- Antibacterial Properties : Preliminary studies indicate that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Case Studies :
- A study demonstrated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Bacillus subtilis | 32 µg/mL | Moderate activity |
Research Findings
Recent research has highlighted the significance of structural modifications in enhancing the biological activity of pyrimidine derivatives. The incorporation of thiocyanate and thioether functionalities has been shown to improve both anticancer and antimicrobial activities.
- Structure-Activity Relationship (SAR) : Studies suggest that variations in the substituents on the pyrimidine ring can lead to significant changes in biological efficacy.
- High Throughput Screening (HTS) : Utilizing HTS methodologies, several derivatives were synthesized and screened for their biological activities, leading to the identification of more potent analogs.
- Synergistic Effects : Combinations with other known anticancer or antimicrobial agents have been explored, indicating potential synergistic effects that enhance overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
